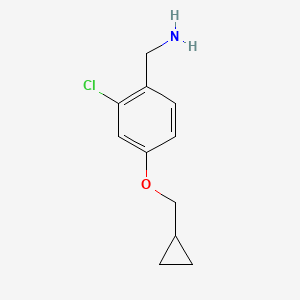![molecular formula C8H11ClN2O4 B1401019 Acétate de méthyle [1-(chloroacétyl)-3-oxopyrazolidin-4-yl] CAS No. 1374509-38-2](/img/structure/B1401019.png)
Acétate de méthyle [1-(chloroacétyl)-3-oxopyrazolidin-4-yl]
Vue d'ensemble
Description
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a chloroacetyl group and a methyl ester group attached to a pyrazolidinone ring
Applications De Recherche Scientifique
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate typically involves the reaction of chloroacetyl chloride with a pyrazolidinone derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazolidinone derivative, chloroacetyl chloride, base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of chloroacetyl chloride.
Procedure: The pyrazolidinone derivative is dissolved in the solvent, and the base is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups in the pyrazolidinone ring can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; solvents like dichloromethane or ethanol; reaction temperatures ranging from room temperature to reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to 100°C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran; reaction temperatures typically at room temperature or below.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolidinone derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohol derivatives of the pyrazolidinone ring.
Mécanisme D'action
The mechanism of action of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazolidinone ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can be compared with other similar compounds, such as:
Methyl [1-(bromoacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and biological activity.
Ethyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]propionate:
These comparisons highlight the uniqueness of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate in terms of its specific functional groups and their impact on its chemical and biological properties.
Propriétés
IUPAC Name |
methyl 2-[1-(2-chloroacetyl)-3-oxopyrazolidin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4/c1-15-7(13)2-5-4-11(6(12)3-9)10-8(5)14/h5H,2-4H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESKCMFQCPZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(NC1=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)
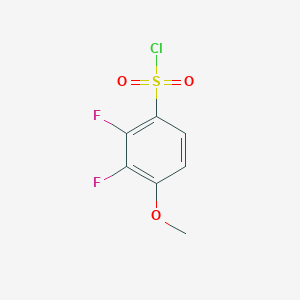
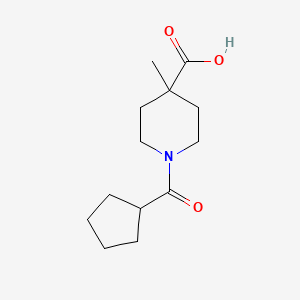

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)
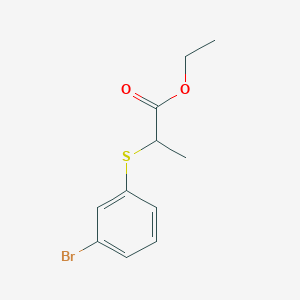
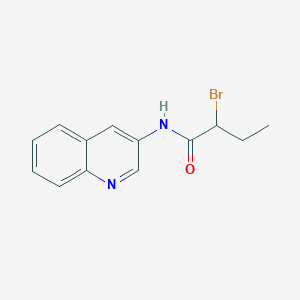

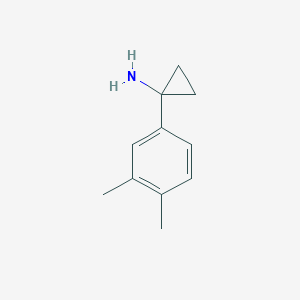
![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)



